WHI-P180 hydrochloride WHI-P180 hydrochloride WHI-P180 hydrochloride is a potent EGFR and Cdk2 inhibitors with IC50 of 4.0 and 1.0 uM, respectively.IC50 Value: 1 uM (Cdk2); 4 uM (EGFR)Target: EGFR; CDK2in vitro: WHI-P180 moderately inhibited ABCG2 function, exhibiting weak phototoxicity [1].in vivo: The elimination half-life of WHI-P180 in CD-1 mice (BALB/ c mice) following i.v., i.p., or p.o. administration was less than 10 min. Systemic clearance of WHI-P180 was 6742 mL/h/kg in CD-I mice and 8188 mL/h/kg in BALB/c mice. Notably, WHI-P180, when administered in two consecutive nontoxic i.p. bolus doses of 25 mg/kg, inhibited IgE/antigen-induced vascular hyperpermeability in a well-characterized murine model of passive cutaneous anaphylaxis [2].
Brand Name: Vulcanchem
CAS No.: 153437-55-9
VCID: VC0003187
InChI:
SMILES:
Molecular Formula: C16H16ClN3O3
Molecular Weight: 333.77

WHI-P180 hydrochloride

CAS No.: 153437-55-9

Inhibitors

VCID: VC0003187

Molecular Formula: C16H16ClN3O3

Molecular Weight: 333.77

WHI-P180 hydrochloride - 153437-55-9

CAS No. 153437-55-9
Product Name WHI-P180 hydrochloride
Molecular Formula C16H16ClN3O3
Molecular Weight 333.77
Description WHI-P180 hydrochloride is a potent EGFR and Cdk2 inhibitors with IC50 of 4.0 and 1.0 uM, respectively.IC50 Value: 1 uM (Cdk2); 4 uM (EGFR)Target: EGFR; CDK2in vitro: WHI-P180 moderately inhibited ABCG2 function, exhibiting weak phototoxicity [1].in vivo: The elimination half-life of WHI-P180 in CD-1 mice (BALB/ c mice) following i.v., i.p., or p.o. administration was less than 10 min. Systemic clearance of WHI-P180 was 6742 mL/h/kg in CD-I mice and 8188 mL/h/kg in BALB/c mice. Notably, WHI-P180, when administered in two consecutive nontoxic i.p. bolus doses of 25 mg/kg, inhibited IgE/antigen-induced vascular hyperpermeability in a well-characterized murine model of passive cutaneous anaphylaxis [2].
Synonyms 3-((6,7-dimethoxyquinazolin-4-yl)amino)phenol hydrochloride
Reference [1]. An R, et al. Cellular phototoxicity evoked through the inhibition of human ABC transporter ABCG2 by cyclin-dependent kinase inhibitors in vitro. Pharm Res. 2009 Feb;26(2):449-58.

[2]. Chen CL, et al. Pharmacokinetics and biologic activity of the novel mast cell inhibitor, 4-(3-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline in mice. Pharm Res. 1999 Jan;16(1):117-22.
Last Modified Aug 20 2021
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